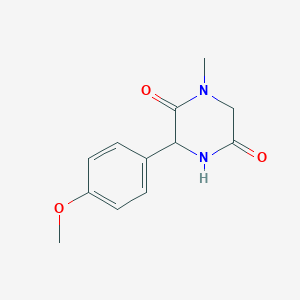

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione, also known as MPP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. MPP is a piperazine derivative that has been shown to have a unique mechanism of action, making it a valuable tool in studying various biochemical and physiological processes. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has explored the synthesis and structural properties of derivatives similar to 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione, focusing on their preparation and spectral data analysis. A study by Akiyama et al. (1989) detailed the synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones, derived from amino acids and esters, providing insights into their cyclisation rates and spectral characteristics (Akiyama, Katoh, & Tsuchiya, 1989). Elix et al. (1986) prepared 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones, analyzing their crystal structure and solution conformations, emphasizing the importance of repulsive interactions in determining the conformation of substituted derivatives (Elix, Fallon, Marcuccio, & Rae, 1986).

Pharmacological Applications

Several studies have investigated the pharmacological potential of arylpiperazine derivatives, including those structurally related to 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione. Handzlik et al. (2011) explored the affinity and selectivity toward 5-HT1A receptors compared to α1-adrenergic receptors, finding significant nanomolar range affinities and selectivity, suggesting potential applications in CNS disorders (Handzlik et al., 2011). Additionally, the synthesis and anticonvulsant properties of N-[(4-arylpiperazin-1-yl)-methyl] derivatives have been examined, revealing potent compounds in electroshock seizure tests, highlighting their potential in epilepsy treatment (Obniska & Zagórska, 2003).

Organic Chemistry Applications

The versatility of 3-ylidenepiperazine-2,5-diones as organic substrates has been reviewed, with these compounds being prone to various addition reactions, serving as precursors for natural products and analogues, or for the synthesis of interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-3-5-9(17-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFKYVXRLRKXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2729782.png)

![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)

![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)

amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)